molecular formula C16H26O2Si B12538452 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol CAS No. 692730-97-5

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol

Cat. No.: B12538452
CAS No.: 692730-97-5
M. Wt: 278.46 g/mol
InChI Key: MVUGHVCECOORRM-UHFFFAOYSA-N
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Description

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol is an organic compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride . The key steps include:

  • Protection of the hydroxyl group with tert-butyldimethylsilyl chloride.
  • Formation of the enone structure through aldol condensation or similar reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the enone structure to saturated alcohols.

    Substitution: Nucleophilic substitution reactions can replace the silyl ether group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.

Scientific Research Applications

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol involves its reactivity as a silyl ether. The silyl group provides stability to the molecule, allowing it to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol is unique due to its specific enone structure combined with a silyl ether group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

692730-97-5

Molecular Formula

C16H26O2Si

Molecular Weight

278.46 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3-phenylbut-2-en-1-ol

InChI

InChI=1S/C16H26O2Si/c1-16(2,3)19(4,5)18-13-15(11-12-17)14-9-7-6-8-10-14/h6-11,17H,12-13H2,1-5H3

InChI Key

MVUGHVCECOORRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=CCO)C1=CC=CC=C1

Origin of Product

United States

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